molecular formula C13H16N2O B7480955 N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No. B7480955
M. Wt: 216.28 g/mol
InChI Key: UVLCNIAIUUWNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Scientific Research Applications

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied extensively for its potential applications in pharmacology and medicinal chemistry. This compound has been shown to exhibit activity against various biological targets such as dopamine receptors, serotonin receptors, and adenosine receptors. It has also been shown to have potential as an antipsychotic agent, anxiolytic agent, and analgesic agent.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain. This compound has been shown to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors. It has also been shown to modulate the activity of adenosine receptors, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are associated with improved mood and decreased anxiety. It has also been shown to have analgesic effects, possibly through modulation of the opioid system. Additionally, this compound has been shown to have potential as a sleep aid due to its effects on adenosine receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide for lab experiments is its high potency and selectivity for various biological targets. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying the effects of dopamine, serotonin, and adenosine modulation. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound for various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological targets.

Synthesis Methods

The synthesis of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of cyclopropylamine with 2-carboxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then cyclized using a Lewis acid catalyst to obtain the final compound. This synthesis method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.

properties

IUPAC Name

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLCNIAIUUWNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

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